![molecular formula C12H15N3O2S B066445 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 175202-33-2](/img/structure/B66445.png)
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid, also known as MRS2500, is a selective P2Y1 receptor antagonist. It is a small molecule that has been widely used in scientific research to investigate the role of P2Y1 receptors in various biological processes.
作用機序
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid selectively binds to the P2Y1 receptor and blocks its activation by extracellular nucleotides such as ATP and ADP. This inhibition of the P2Y1 receptor can lead to a number of downstream effects, including inhibition of platelet aggregation, vasodilation, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate neurotransmitter release. It has also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
実験室実験の利点と制限
One of the main advantages of using 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in lab experiments is its selectivity for the P2Y1 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are a number of potential future directions for research involving 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid. One area of interest is the role of P2Y1 receptors in the development and progression of cancer, and the potential therapeutic applications of P2Y1 receptor antagonists such as 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in cancer treatment. Another area of interest is the potential use of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, where P2Y1 receptors have been implicated in disease pathology. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid, and to develop more potent and selective P2Y1 receptor antagonists for use in scientific research and potential therapeutic applications.
合成法
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene with various reagents. The final step involves the reaction of the intermediate with 2,2-dimethylpropanoic acid to yield 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid.
科学的研究の応用
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid has been used extensively in scientific research to investigate the role of P2Y1 receptors in various biological processes. It has been shown to be effective in blocking the activation of P2Y1 receptors in vitro and in vivo, making it a valuable tool for studying the physiological and pathological functions of these receptors.
特性
CAS番号 |
175202-33-2 |
|---|---|
分子式 |
C12H15N3O2S |
分子量 |
265.33 g/mol |
IUPAC名 |
1,3-dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2S/c1-6(2)18-10-8(12(16)17)5-13-11-9(10)7(3)14-15(11)4/h5-6H,1-4H3,(H,16,17) |
InChIキー |
DILQJRLBSNTBOX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C |
正規SMILES |
CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



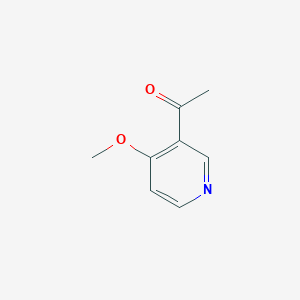


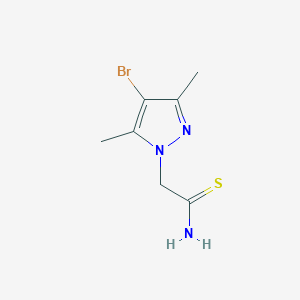
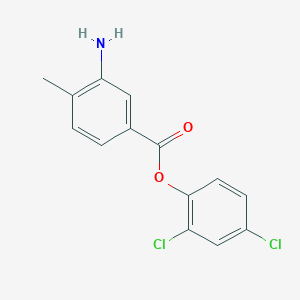
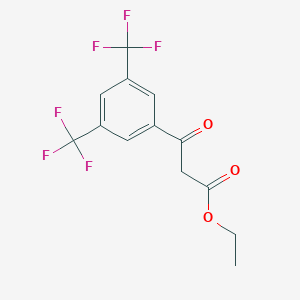
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)


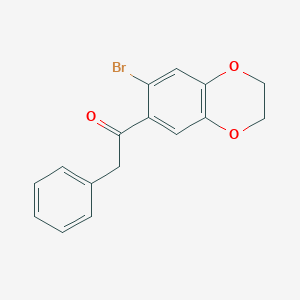
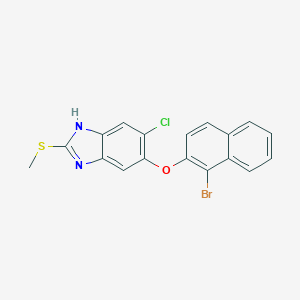
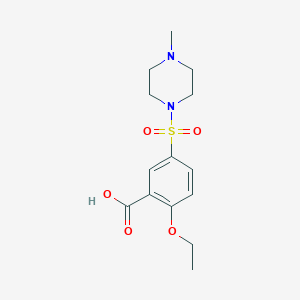
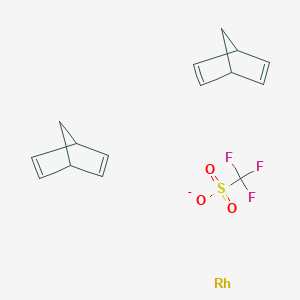
![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)